molecular formula C36H68FeP2 B14767283 (S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene

(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene

Cat. No.: B14767283
M. Wt: 618.7 g/mol
InChI Key: KHVAVAMPKRQFRC-BXJZGYGWSA-N
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Description

(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene is an organophosphine compound that features a ferrocene backbone with phosphine substituents. Organophosphine compounds are widely used in various fields of chemistry, particularly in catalysis and coordination chemistry, due to their ability to form stable complexes with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene typically involves the following steps:

    Preparation of the Ferrocene Backbone: The ferrocene backbone can be synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.

    Introduction of Phosphine Groups: The phosphine groups can be introduced through a series of substitution reactions, where the ferrocene derivative reacts with di-tert-butylphosphine under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the phosphine groups are oxidized to phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphine compounds.

    Substitution: New organophosphine derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Coordination Chemistry: It forms stable complexes with transition metals, which are studied for their unique properties.

Biology and Medicine

    Drug Development: Organophosphine compounds are explored for their potential in drug development due to their ability to interact with biological molecules.

Industry

    Material Science: The compound is used in the development of new materials with specific electronic and magnetic properties.

Mechanism of Action

The mechanism by which (S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene exerts its effects involves the coordination of the phosphine groups to transition metals. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The ferrocene backbone provides stability and rigidity to the overall structure.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used organophosphine ligand.

    1,1’-Bis(diphenylphosphino)ferrocene: A similar ferrocene-based ligand with diphenylphosphine groups.

Uniqueness

(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene is unique due to its specific substitution pattern and the presence of bulky di-tert-butylphosphine groups, which can influence its steric and electronic properties, making it suitable for specific catalytic applications.

Properties

Molecular Formula

C36H68FeP2

Molecular Weight

618.7 g/mol

IUPAC Name

carbanide;cyclopentane;ditert-butyl-[2-[2-[(1S)-1-ditert-butylphosphanylethyl]cyclopentyl]phenyl]phosphane;iron(2+)

InChI

InChI=1S/C29H52P2.C5H10.2CH3.Fe/c1-21(30(26(2,3)4)27(5,6)7)22-18-16-19-23(22)24-17-14-15-20-25(24)31(28(8,9)10)29(11,12)13;1-2-4-5-3-1;;;/h14-15,17,20-23H,16,18-19H2,1-13H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,22?,23?;;;;/m0..../s1

InChI Key

KHVAVAMPKRQFRC-BXJZGYGWSA-N

Isomeric SMILES

[CH3-].[CH3-].C[C@@H](C1CCCC1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2]

Canonical SMILES

[CH3-].[CH3-].CC(C1CCCC1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2]

Origin of Product

United States

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